Sitagliptin Impureté FP B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sitagliptin FP Impurity B has several scientific research applications, including:

Analytical Method Development: It is used as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

Pharmaceutical Quality Control: It is used in quality control applications to ensure the purity, safety, and efficacy of Sitagliptin formulations.

Toxicological Studies: Research has been conducted to evaluate the cytotoxicity and oxidative stress effects of Sitagliptin and its impurities in vitro.

Mécanisme D'action

- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .

- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .

- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, Sitagliptin FP Impurity B indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.

Cellular Effects

Sitagliptin FP Impurity B affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, Sitagliptin FP Impurity B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.

Molecular Mechanism

The molecular mechanism of Sitagliptin FP Impurity B involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, Sitagliptin FP Impurity B prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, Sitagliptin FP Impurity B may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sitagliptin FP Impurity B can change over time. The stability and degradation of Sitagliptin FP Impurity B are important factors that influence its long-term effects on cellular function. Studies have shown that Sitagliptin FP Impurity B remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to Sitagliptin FP Impurity B in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of Sitagliptin FP Impurity B vary with different dosages in animal models. At low doses, Sitagliptin FP Impurity B effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, Sitagliptin FP Impurity B may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.

Metabolic Pathways

Sitagliptin FP Impurity B is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, Sitagliptin FP Impurity B may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.

Transport and Distribution

Sitagliptin FP Impurity B is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Sitagliptin FP Impurity B within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of Sitagliptin FP Impurity B plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Sitagliptin FP Impurity B within cells can affect its interactions with biomolecules and its overall biological activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Sitagliptin phosphate, which can also be applied to the synthesis of its impurities. One approach involves chemical resolution using sodium borohydride (NaBH4) to reduce the enamine, followed by the use of ®-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of beta-ketoamide intermediates .

Industrial Production Methods

The industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to avoid the use of expensive noble metal catalysts, thereby reducing costs and simplifying synthetic routes .

Analyse Des Réactions Chimiques

Types of Reactions

Sitagliptin FP Impurity B undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various acids for oxidation and substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of enamine intermediates using NaBH4 results in the formation of optically pure chiral centers .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sitagliptin Impurity A:

Sitagliptin Impurity C:

Uniqueness

Sitagliptin FP Impurity B is unique due to its specific chemical structure, which includes a trifluoromethyl group and a trifluorobenzyl moiety. This structural uniqueness can influence its chemical reactivity and interactions in analytical and synthetic applications .

Activité Biologique

Sitagliptin FP Impurity B (CAS: 2088771-61-1) is a chemical impurity associated with the Dipeptidyl Peptidase-4 (DPP-4) inhibitor sitagliptin, which is primarily used in the treatment of type 2 diabetes. Understanding the biological activity of this impurity is crucial, as it may influence the efficacy and safety profiles of sitagliptin formulations. This article explores its biological effects, mechanisms, and relevant research findings.

Overview of Sitagliptin FP Impurity B

Sitagliptin FP Impurity B is characterized by its molecular formula and a molecular weight of 421.3 g/mol. It is structurally related to sitagliptin but differs in its functional groups, which may affect its biological interactions and stability.

Sitagliptin FP Impurity B primarily functions as an inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this impurity enhances the effects of incretins, leading to:

- Increased Insulin Secretion : Enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels.

- Decreased Glucagon Production : Reduces glucagon levels from alpha cells in the pancreas, which helps lower hepatic glucose output.

- Improved Glycemic Control : Results in lower fasting and postprandial glucose concentrations.

Sitagliptin FP Impurity B interacts with various enzymes and proteins within biological systems. Its inhibition of DPP-4 leads to prolonged action of incretin hormones, which contributes to better blood sugar regulation. The compound's stability under controlled conditions has been noted, but its degradation products may exhibit different biological activities.

Case Studies and Clinical Trials

- Efficacy in Type 2 Diabetes : A study indicated that sitagliptin significantly improved glycemic control in patients with type 2 diabetes by reducing HbA1c levels and postprandial glucose excursions .

- Impact on Lipid Metabolism : Another clinical trial showed that sitagliptin lowered serum concentrations of triacylglycerol and various VLDL particles, highlighting its role in lipid metabolism alongside glycemic control .

- Safety Profile : Sitagliptin has been reported to have a favorable safety profile, with minimal adverse effects such as mild transient symptoms not directly related to treatment .

Dosage Effects in Animal Models

Research has shown that the biological activity of Sitagliptin FP Impurity B varies with dosage:

- Low Doses : Effective inhibition of DPP-4 with improved glycemic control.

- High Doses : Potential for hepatotoxicity and nephrotoxicity has been observed.

Stability and Chemical Reactions

Sitagliptin FP Impurity B undergoes various chemical reactions including oxidation, reduction, and substitution. The stability of this impurity is crucial for ensuring the quality and efficacy of sitagliptin formulations:

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen |

| Reduction | Addition of hydrogen or removal of oxygen |

| Substitution | Replacement of one atom or group with another |

Common reagents include sodium borohydride for reduction and various acids for oxidation.

Propriétés

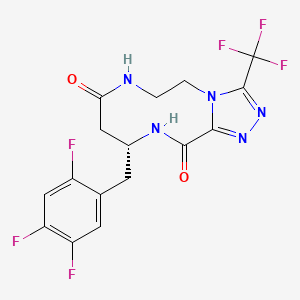

IUPAC Name |

(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCSNDPMOGZTM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088771-61-1 | |

| Record name | Sitagliptin triazecine analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.